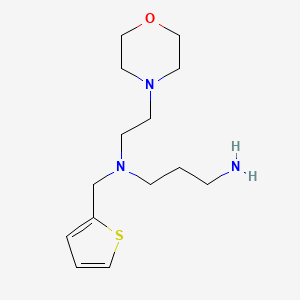
N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine
Descripción general
Descripción
N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine, also known as NMTPD, is an organic compound that has been studied extensively in the scientific community. It is used in a variety of applications, including as a synthetic intermediate, a catalyst, and a biochemical research tool.
Aplicaciones Científicas De Investigación
Synthesis and Magnetic Studies
N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine has been explored in the synthesis of binuclear copper(II) complexes. These complexes show moderate antiferromagnetic exchange interaction and undergo electrochemical reductions at specific potentials, indicating potential applications in magnetic and electrochemical studies (Kamatchi, Selvaraj, & Kandaswamy, 2005).
Ligand Complexation Studies
Research has been conducted on morpholine-based ligands, including N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine, for their ability to form complexes with various metals. These studies provide valuable information about the stability, stoichiometry, and thermodynamics of these complexes, which is crucial for applications in coordination chemistry (Rezaeivala, Zebarjadian, & Sayın, 2021).
Structural Analysis and Reactivity
The compound has been used in the synthesis and characterization of various chemical structures, including bis(thioimidates). This research contributes to understanding the reactivity and potential applications of these compounds in various fields of chemistry (Ewin & Hill, 1979).
Novel Polymer Synthesis
This compound plays a role in the synthesis of novel polymers, such as poly(maleimide-ether) containing pendent thiophene rings. The properties of these polymers, including their electrochemical behavior, are of interest in materials science (Edge et al., 1992).
Metal-Organic Frameworks
The compound has been utilized in the synthesis of unique metal-organic frameworks, such as single thiocyanato-bridged one-dimensional nickel(II) complexes. These frameworks have unique magnetic properties, such as metamagnetism, which are of interest for advanced materials research (Chattopadhyay et al., 2007).
Propiedades
IUPAC Name |
N'-(2-morpholin-4-ylethyl)-N'-(thiophen-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3OS/c15-4-2-5-17(13-14-3-1-12-19-14)7-6-16-8-10-18-11-9-16/h1,3,12H,2,4-11,13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRNYYRTPULFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(CCCN)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B1392546.png)
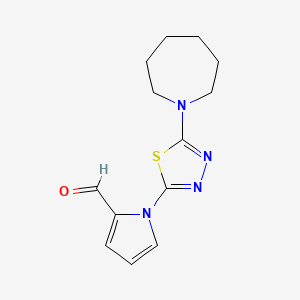
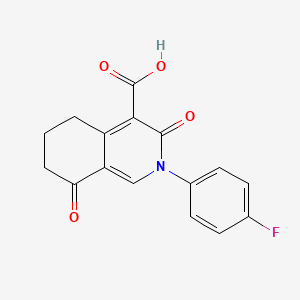
![7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392551.png)
![{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392554.png)
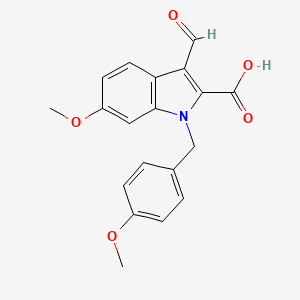
![1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392556.png)
![{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B1392559.png)
![3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde](/img/structure/B1392560.png)
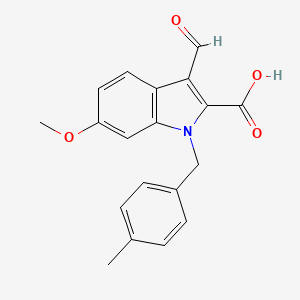
![1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392563.png)
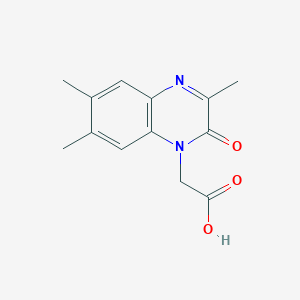
![Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1392568.png)
![1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392569.png)